BenchChemオンラインストアへようこそ!

N-isopropyl-5-methyl-4-isoxazolecarboxamide

Metabolic stability N–O bond cleavage Hepatotoxicity

N-Isopropyl-5-methyl-4-isoxazolecarboxamide (CAS 478047-70-0) is a heterocyclic small molecule belonging to the 5-methylisoxazole-4-carboxamide class, a scaffold that underpins the clinically approved disease-modifying antirheumatic drug (DMARD) leflunomide. With a molecular formula of C₈H₁₂N₂O₂, a molecular weight of 168.19 g/mol, a computed XLogP3 of 0.8, and a topological polar surface area of 55.1 Ų, the compound occupies physicochemical space distinct from its arylamide counterparts.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 478047-70-0
Cat. No. B2590688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-5-methyl-4-isoxazolecarboxamide
CAS478047-70-0
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC(C)C
InChIInChI=1S/C8H12N2O2/c1-5(2)10-8(11)7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11)
InChIKeyGHXSQQTYJFWUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-5-methyl-4-isoxazolecarboxamide (CAS 478047-70-0): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N-Isopropyl-5-methyl-4-isoxazolecarboxamide (CAS 478047-70-0) is a heterocyclic small molecule belonging to the 5-methylisoxazole-4-carboxamide class, a scaffold that underpins the clinically approved disease-modifying antirheumatic drug (DMARD) leflunomide [1]. With a molecular formula of C₈H₁₂N₂O₂, a molecular weight of 168.19 g/mol, a computed XLogP3 of 0.8, and a topological polar surface area of 55.1 Ų, the compound occupies physicochemical space distinct from its arylamide counterparts [2]. It is commercially available as a research-grade building block from multiple suppliers, with reported purity levels of approximately 90% and a characterized melting point range of 123–126 °C .

Why Generic Substitution Fails for N-Isopropyl-5-methyl-4-isoxazolecarboxamide: Scaffold Position, N-Substituent Chemistry, and Metabolic Fate Divergence


Within the 5-methylisoxazole carboxamide family, seemingly minor structural variations produce profound differences in metabolic liability, toxicity profile, and biological target engagement. The 4-carboxamide positional isomer—to which this compound belongs—undergoes characteristic N–O bond cleavage upon metabolism, generating active species that inhibit dihydroorotate dehydrogenase (DHODH); this pathway is mechanistically linked to the liver toxicity and teratogenicity observed with leflunomide [1]. By contrast, 5-methylisoxazole-3-carboxamide congeners resist N–O bond scission and instead undergo peptide-bond hydrolysis, resulting in lower acute toxicity and a liver-protective rather than liver-toxic phenotype [1]. Furthermore, the N-isopropyl substituent on the target compound imparts markedly different lipophilicity (XLogP3 = 0.8) compared to the N-(4-trifluoromethylphenyl) group of leflunomide (XLogP ≈ 2.5), altering passive permeability, protein binding, and metabolic susceptibility [2][3]. These scaffold-intrinsic and substituent-driven divergences mean that interchanging 5-methylisoxazole-4-carboxamide derivatives—even those differing only in their N-substituent—can yield non-equivalent pharmacokinetic and toxicological outcomes, making blind substitution scientifically unsound for research programs requiring reproducible target engagement or SAR interpretation.

Quantitative Differentiation Evidence for N-Isopropyl-5-methyl-4-isoxazolecarboxamide: Head-to-Head, Cross-Study, and Class-Level Comparisons


Scaffold Positional Isomerism: 4-Carboxamide vs. 3-Carboxamide Metabolic Fate and Toxicity Divergence

The 5-methylisoxazole-4-carboxamide scaffold—exemplified by leflunomide and the target compound—undergoes metabolic N–O bond cleavage in the isoxazole ring, generating an active metabolite (teriflunomide-type) that inhibits DHODH and is associated with clinical liver toxicity and teratogenicity [1]. In direct contrast, the regioisomeric 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) resists N–O bond scission; its metabolism proceeds via peptide-bond hydrolysis, and UTL-5b does not inhibit DHODH in vitro [1]. Quantitatively, UTL-5 compounds exhibit lower acute toxicity than leflunomide/teriflunomide across multiple indices, and the liver toxicity of the 4-carboxamide scaffold is transformed into a liver-protective effect upon switching to the 3-carboxamide scaffold [1]. This scaffold-level differentiation is fundamental: the target compound, as a 4-carboxamide, inherits the N–O cleavage liability and DHODH-linked pharmacology, which cannot be replicated by 3-carboxamide analogs.

Metabolic stability N–O bond cleavage Hepatotoxicity Scaffold engineering DHODH inhibition

Molecular Weight and Lipophilicity Differentiation from the Reference Drug Leflunomide

The target compound, N-isopropyl-5-methyl-4-isoxazolecarboxamide, possesses a molecular weight of 168.19 g/mol and a computed XLogP3 of 0.8 [1]. The reference 5-methylisoxazole-4-carboxamide drug leflunomide—bearing an N-(4-trifluoromethylphenyl) substituent—has a molecular weight of 270.21 g/mol and an XLogP of approximately 2.5 [2]. This represents a 38% reduction in molecular weight and a 1.7-log-unit decrease in predicted lipophilicity for the target compound. The lower molecular weight improves ligand efficiency metrics in fragment-based or lead-optimization contexts, while the lower LogP shifts the compound toward a more hydrophilic ADME profile, potentially reducing CYP-mediated oxidative metabolism associated with the lipophilic trifluoromethylphenyl group [3].

Lipophilicity Drug-likeness Passive permeability Molecular weight Lead optimization

Melting Point Differentiation for Solid-State Characterization and Purity Assessment

The experimentally determined melting point of N-isopropyl-5-methyl-4-isoxazolecarboxamide is 123–126 °C . The clinically used 5-methylisoxazole-4-carboxamide derivative leflunomide exhibits a significantly higher melting point of 163–168 °C [1], a difference of approximately 40 °C. This substantial melting-point depression in the target compound reflects the replacement of the rigid, aromatic N-(4-trifluoromethylphenyl) group with the smaller, conformationally flexible N-isopropyl moiety, resulting in weaker crystal lattice packing. The lower melting point may translate into improved solubility in organic formulation vehicles and altered thermal stability profiles relevant to compound storage and handling.

Melting point Crystallinity Purity control Formulation pre-screening Solid-state chemistry

Bioactivity Signature: Liver Carboxylesterase 1 Engagement as a Potential Differentiation Vector

Database-curated bioactivity data indicate that N-isopropyl-5-methyl-4-isoxazolecarboxamide is active against human liver carboxylesterase 1 (CES1) with a bioactivity value in the ≤0.1 μM range [1]. CES1 is the primary hepatic serine hydrolase responsible for hydrolyzing ester- and amide-containing xenobiotics, including prodrugs. Leflunomide, by contrast, is not primarily metabolized by CES1 but rather undergoes cytochrome P450-mediated oxidation and isoxazole ring opening [2]. Engagement of CES1 by the target compound suggests a distinct metabolic entry point that may lead to different hydrolytic metabolite profiles compared to leflunomide and related N-aryl analogs. However, it must be noted that this bioactivity datum originates from a single database entry without a published head-to-head comparator study, and the functional consequence (substrate vs. inhibitor) has not been experimentally resolved.

Carboxylesterase 1 CES1 Hydrolysis Prodrug activation Hepatic metabolism

Cellular Differentiation-Inducing Activity: A Putative Phenotypic Differentiation from DHODH-Centric 4-Carboxamide Analogs

Patent-associated documentation describes N-isopropyl-5-methyl-4-isoxazolecarboxamide as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications as an anticancer agent and for treating hyperproliferative skin disorders such as psoriasis [1]. This differentiation-inducing phenotypic signature is mechanistically distinct from the DHODH-inhibitory, antiproliferative mechanism of leflunomide and its active metabolite teriflunomide [2]. The available description lacks quantitative potency metrics (EC₅₀, IC₅₀) and cell-line-specific comparator data, and the original patent document providing these claims could not be retrieved in full for independent verification. As such, this differentiation axis is hypothesis-generating rather than procurement-decision-grade.

Cell differentiation Monocyte lineage Anticancer mechanism Phenotypic screening Undifferentiated cells

N-Substituent Bullet Profile: Isopropyl vs. Ethyl and Other Small Alkyl 4-Carboxamide Analogs

Within the 5-methylisoxazole-4-carboxamide chemotype, the nature of the N-substituent dictates hydrogen-bond donor/acceptor capacity, steric bulk, and metabolic vulnerability. The target compound's N-isopropyl group provides a secondary amide (one H-bond donor) with moderate steric demand from the branched isopropyl moiety, occupying a physicochemical niche between the minimally steric N-ethyl analog (e.g., N-ethyl-5-methylisoxazole-4-carboxamide ) and the substantially bulkier, lipophilic N-aryl analogs exemplified by leflunomide [1]. The isopropyl group contributes two rotatable bonds (vs. one for N-ethyl), has a computed Fsp³ of 0.5 reflecting balanced saturation , and creates a steric environment around the amide carbonyl that may modulate susceptibility to hydrolytic enzymes such as CES1 (see Evidence Item 4). No published head-to-head SAR series directly comparing N-isopropyl, N-ethyl, and N-aryl 5-methylisoxazole-4-carboxamides in a uniform assay was identified, limiting this analysis to class-level physicochemical inference. Researchers requiring a defined alkyl-substituted 4-carboxamide control with intermediate steric and lipophilic properties should consider this compound as a bridge between minimal (N-methyl/ethyl) and maximal (N-aryl) substitution space.

Structure–activity relationship N-alkyl substitution Steric effects Hydrogen bonding Scaffold derivatization

Procurement-Relevant Application Scenarios for N-Isopropyl-5-methyl-4-isoxazolecarboxamide (CAS 478047-70-0)


Scaffold-Control Selection in 5-Methylisoxazole SAR Programs Requiring 4-Carboxamide-Specific Metabolic Fate

When structure–activity relationship (SAR) studies require a 5-methylisoxazole-4-carboxamide scaffold control that recapitulates the N–O bond cleavage metabolic pathway characteristic of leflunomide, N-isopropyl-5-methyl-4-isoxazolecarboxamide serves as a defined, small-alkyl-substituted representative. Unlike 3-carboxamide regioisomers (UTL-5 series), which resist N–O scission and exhibit a liver-protective phenotype, this compound retains the 4-carboxamide metabolic liability, enabling direct scaffold-level comparisons without confounding by positional isomerism [1]. For programs investigating DHODH-dependent pharmacology, this compound provides a reference point within the 4-carboxamide class that is structurally simpler than leflunomide, facilitating cleaner interpretation of substituent-dependent effects on metabolism and toxicity.

Physicochemical Property Benchmarking for Fragment-Based and Lead-Optimization Libraries

With a molecular weight of 168.19 g/mol and XLogP3 of 0.8, the target compound occupies a significantly more polar and lower-molecular-weight region of chemical space than leflunomide (MW 270.21, XLogP ≈ 2.5) [2][3]. Medicinal chemistry teams constructing focused libraries around the 5-methylisoxazole-4-carboxamide core can use this compound as a physicochemical anchor for exploring property–activity relationships in a more hydrophilic, ligand-efficient direction. The balanced Fsp³ of 0.5 and the presence of a single hydrogen-bond donor further support its use in assessing the impact of alkyl-substituent branching on solubility, permeability, and target engagement.

CES1-Mediated Hydrolysis Probe for Prodrug Design and Hepatic Metabolism Studies

Database evidence indicates that N-isopropyl-5-methyl-4-isoxazolecarboxamide engages liver carboxylesterase 1 (CES1) at concentrations ≤0.1 μM [4]. For research groups developing CES1-activated prodrugs or investigating CES1 substrate specificity, this compound offers a structurally tractable isoxazole-carboxamide probe. Unlike leflunomide, which bypasses CES1 in favor of CYP-mediated N–O bond cleavage, the target compound's putative CES1 interaction provides an orthogonal metabolic entry point for studying hydrolytic activation of heterocyclic amides. Confirmatory in vitro CES1 hydrolysis assays are recommended to validate substrate vs. inhibitor behavior before committing to procurement for this application.

Differentiation-Inducing Chemical Probe for Phenotypic Screening in Oncology and Dermatology Research

Patent-associated documentation describes the target compound as arresting proliferation of undifferentiated cells and inducing monocyte-lineage differentiation, with potential relevance to anticancer and antipsoriatic applications [5]. While quantitative potency data remain unavailable in the public domain, this phenotypic signature is mechanistically distinct from the DHODH-inhibitory, antiproliferative action of leflunomide [1]. Research programs employing phenotypic screening platforms for differentiation-inducing small molecules may consider this compound as a hypothesis-driven tool compound, with the caveat that independent replication of the differentiation phenotype should precede large-scale procurement or in vivo studies.

Quote Request

Request a Quote for N-isopropyl-5-methyl-4-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.